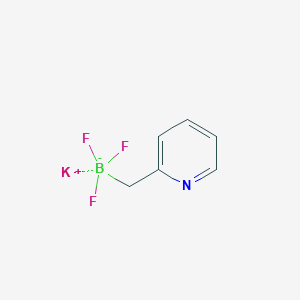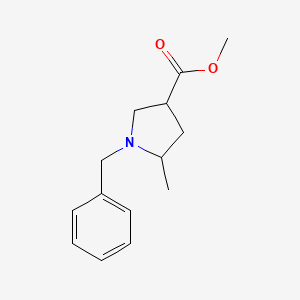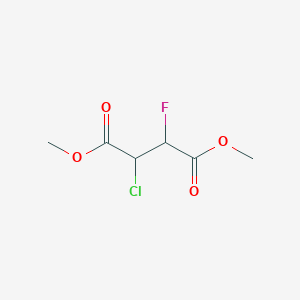
Dimethyl 2-chloro-3-fluorosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-chloro-3-fluorosuccinate is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a succinate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-3-fluorosuccinate typically involves the esterification of 2-chloro-3-fluorosuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
化学反应分析
Types of Reactions: Dimethyl 2-chloro-3-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted succinates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols or alcohols.
科学研究应用
Dimethyl 2-chloro-3-fluorosuccinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl 2-chloro-3-fluorosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (ester) groups makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Dimethyl 2-chlorosuccinate: Lacks the fluorine atom, resulting in different reactivity.
Dimethyl 3-fluorosuccinate: Lacks the chlorine atom, affecting its chemical behavior.
Dimethyl succinate: Lacks both chlorine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness: Dimethyl 2-chloro-3-fluorosuccinate is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C6H8ClFO4 |
|---|---|
分子量 |
198.57 g/mol |
IUPAC 名称 |
dimethyl 2-chloro-3-fluorobutanedioate |
InChI |
InChI=1S/C6H8ClFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChI 键 |
AWSHNEUTLUGHHW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C(=O)OC)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




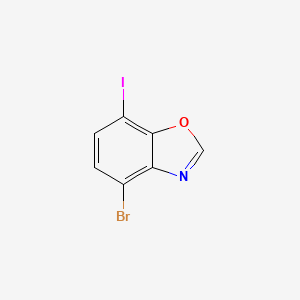
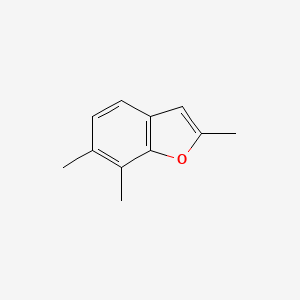
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
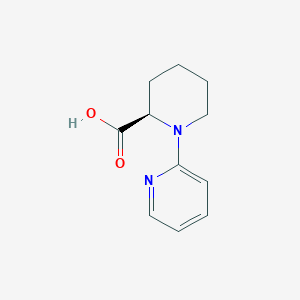
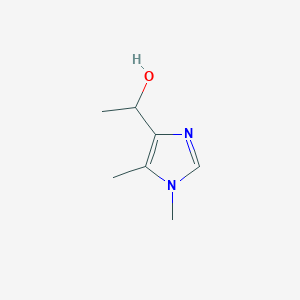
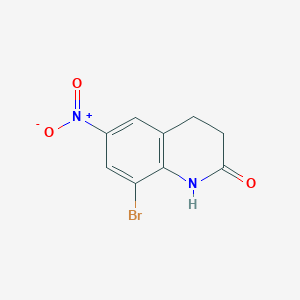
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
